molecular formula C13H9FO2 B1339034 2-Fluoro-4-phenylbenzoic acid CAS No. 505082-76-8

2-Fluoro-4-phenylbenzoic acid

Cat. No. B1339034
M. Wt: 216.21 g/mol
InChI Key: OCBXYYOULFLHEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated benzoic acid derivatives is a topic of interest due to their potential applications in pharmaceuticals and materials science. For instance, paper describes the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally related to benzoic acid derivatives. The synthesis involves a Jacobsen cyclization and modifications to obtain pure target compounds. Similarly, paper discusses the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for solid-phase synthesis, highlighting its versatility in creating various heterocyclic scaffolds. Paper details the synthesis of 2-fluoro-6-iodobenzoic acid through a process involving carboxyl group protection, diazotization, iodosubstitution, and deprotection, which could be relevant for the synthesis of 2-fluoro-4-phenylbenzoic acid.

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acid derivatives is crucial for their biological activity and material properties. Paper presents the crystal structure of a compound with a fluorobenzamide moiety, determined by X-ray diffraction. The study of vibrational properties and quantum chemical calculations provides insights into the conformational space of the molecule. Paper describes the trans-cis conformation of a 2-fluorobenzoyl derivative, with intramolecular hydrogen bonding playing a significant role in its structure. These findings can be extrapolated to predict the molecular structure of 2-fluoro-4-phenylbenzoic acid.

Chemical Reactions Analysis

The reactivity of fluorinated benzoic acid derivatives is another area of interest. Paper explores the microwave-assisted cyclocondensation of 1,2-diaminobenzene with fluorobenzoic acid, which could be relevant for the chemical reactions involving 2-fluoro-4-phenylbenzoic acid. The ability to form co-crystals, as discussed in paper , also indicates potential reactivity pathways for such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzoic acid derivatives are influenced by their molecular structure and substituents. Paper synthesizes a fluorine-18 labeled benzothiazole derivative and evaluates its properties as an amyloid imaging agent, demonstrating the importance of fluorine substituents in biological imaging applications. Paper discusses the luminescence properties of lanthanide complexes with 2-fluorobenzoic acid, indicating the potential for such compounds to be used in optical materials.

Scientific Research Applications

Photoresponsive Behavior of Fluorinated Liquid Crystals

Research by Praveen, P. L., & Ojha, D. (2012) focused on the photoresponsive behavior of fluorinated liquid crystals, specifically investigating their UV stability and conductivity. The study employed computational methods to analyze spectral shifts and absorbance in the UV–visible region, providing insights into enhancing the UV stability of molecules through conductivity maintenance (Praveen & Ojha, 2012).

Fluoro-Bridged Clusters in Metal-Organic Frameworks

Vizuet, J. P., et al. (2021) explored the use of 2-fluorobenzoic acid as a modulator to prepare rare-earth (RE) clusters within metal-organic frameworks (MOFs). This novel study reported the potential presence of fluoro bridging groups in RE MOFs, a departure from traditional hydroxide-bridged structures, highlighting the role of fluorinated clusters in enhancing the properties of MOFs (Vizuet et al., 2021).

Molecular Ordering of Fluorinated Mesogens

Ojha, D., & Pisipati, V. (2003) conducted computational analyses on the molecular ordering of nematic and smectic fluorinated mesogens. Their work utilized quantum mechanics and computer simulation to understand the molecular interactions and phase transitions of these materials, contributing to the knowledge of liquid crystalline phases (Ojha & Pisipati, 2003).

Heterocyclic Scaffold Synthesis

Křupková, S., et al. (2013) described the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid as a building block in solid-phase synthesis for creating various heterocyclic scaffolds. This approach facilitates the generation of diverse libraries of nitrogenous heterocycles, crucial for drug discovery and development (Křupková et al., 2013).

Antitumor Properties of Fluorinated Benzothiazoles

Hutchinson, I., et al. (2001) synthesized mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, demonstrating potent cytotoxicity in certain human breast cancer cell lines. The study suggests that fluorine substitution can enhance the antitumor specificity and efficacy of benzothiazole derivatives (Hutchinson et al., 2001).

Safety And Hazards

The safety information for 2-Fluoro-4-phenylbenzoic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

As for future directions, 2-Fluoro-4-phenylbenzoic acid is currently used for research purposes . Its potential applications in various fields, such as medicine or materials science, would depend on the outcomes of this research.

properties

IUPAC Name

2-fluoro-4-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBXYYOULFLHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464386
Record name 2-FLUORO-4-PHENYLBENZOIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-phenylbenzoic acid

CAS RN

505082-76-8
Record name 3-Fluoro[1,1′-biphenyl]-4-carboxylic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-FLUORO-4-PHENYLBENZOIC ACID
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Record name 2-fluoro-4-phenylbenzoic acid
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Synthesis routes and methods I

Procedure details

Combine methyl 2-fluoro-4-bromobenzoate (1.25 g, 5.36 mmol), phenylboronic acid (1.30 g, 10.72 mmol) and CsF (2.02 g, 13.40 mmol) in dimethylformamide (25 mL) and water (3.0 mL) with stirring. Place the hetereogeneous reaction mixture open to the air in an oil bath maintained at 80° C. After 5 minutes of heating, add Pd(OAc)2 (120 mg, 0.536 mmol) in one portion and stir until reaction turns black. Cool reaction to room temperature, dilute with ethyl acetate and filter through a short plug of celite with additional ethyl acetate. Wash organics with water, dry over magnesium sulfate, filter and evaporate. Purification by flash column chromatography yields 3-fluorobiphenyl-4-carboxylic acid methyl ester as a solid. Dissolve the purified ester in tetrahydrofuran (0.25M) and add an equal volume of 1M sodium hydroxide. Stir vigorously at room temperature for 15 hours. Upon completion, acidify the reaction with conc. HCl and extract with ethyl acetate. Evaporation of the solvent yields 965 mg (84%) of the title compound. MS (m/e): 214.9 (M−).
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84%

Synthesis routes and methods II

Procedure details

Combine methyl 3-fluorobiphenyl-4-carboxylate (8.18 g, 35.5 mmol), THF (225 mL), and 1.0 M aqueous sodium hydroxide (225 mL). Heat at 50° C. for 8 h. Cool to room temperature, add 1.0 M aqueous hydrochloric acid (300 mL), and extract with 2×200 mL ethyl acetate. Separate the organic phase, dry over MgSO4, filter, and evaporate in vacuo to afford 7.12 g (93%) of 3-fluorobiphenyl-4-carboxylic acid as a white solid. 1H NMR (d6-DMSO, 300 MHz) 13.22 (br s, 1H), 7.93 (t, J=8.1 Hz, 1H), 7.74-7.78 (m, 2H), 7.60-7.66 (m, 2H), 7.40-7.52 (m, 3H); IR (cm−1, KBr): 3035, 2666, 2575, 1699, 1621, 1563, 1408, 1298, 1265, 1193, 904; Anal calc'd for C13H9FO2: C 72.22, H 4.20; Found: C 72.18, H 4.35.
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